4-(3-Fluorophenyl)morpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLSAHUYGGLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically follows a multi-step organic synthesis route involving:
- Formation or functionalization of the morpholine ring.
- Introduction of the fluorophenyl substituent via nucleophilic substitution or reductive amination.
- Carboxylation or introduction of the carboxylic acid moiety through oxidation or carboxylation reactions.
Industrial and research-scale syntheses often employ continuous flow reactors and automated systems to improve yield and reproducibility.
Reductive Amination Strategy
A convergent and efficient method involves a one-step reductive amination to introduce the morpholine and fluorophenyl moieties simultaneously or sequentially. This process avoids multiple-step cyclizations and high-temperature conditions, improving overall efficiency.
- Starting materials: A precursor morpholine derivative bearing a reactive aldehyde or ketone group and a 3-fluorophenyl amine or related intermediate.
- Reagents: Reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, borane complexes (e.g., borane-triethylamine), or catalytic hydrogenation.
- Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used.
- Conditions: Mild temperatures, often ambient or slightly elevated, to preserve sensitive functional groups.
This method yields the desired morpholine derivative with the 3-fluorophenyl substituent efficiently and with fewer side reactions.
Carboxylation and Functional Group Manipulation
The carboxylic acid group at the 2-position can be introduced by:
- Oxidation of a corresponding alcohol or aldehyde precursor.
- Direct carboxylation of an organometallic intermediate.
- Use of protected intermediates that are deprotected after ring formation.
Purification steps such as recrystallization or chromatographic techniques are employed to isolate the pure acid form.
Data Table: Summary of Key Preparation Parameters
Research Findings and Optimization Notes
- The reductive amination method is preferred for its convergence and efficiency, as it reduces the number of synthetic steps and harsh conditions.
- Choice of reducing agent significantly affects yield and purity; sodium triacetoxyborohydride and borane-triethylamine complexes are favored.
- Solvent choice and reaction stoichiometry must be optimized to minimize side products and maximize yield.
- Purification techniques such as recrystallization from suitable solvents or chromatographic separation are critical to achieve high purity, especially for pharmaceutical applications.
- Continuous flow synthesis approaches can enhance reproducibility and scalability, though specific protocols for this compound require further development.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis or using coupling agents. For example:
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Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.
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Benzyl halides (e.g., benzyl chloride or bromide) react with the carboxylate ion under basic conditions (triethylamine or K₂CO₃) to form benzyl esters .
Example Conditions
| Reagent | Base/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | Triethylamine/DCM | Room temp | 94.3% | |
| Benzyl bromide | K₂CO₃/DCM | Room temp | 96.3% |
Amide Formation
The carboxylic acid forms amides via activation with carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU), followed by coupling with amines:
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N-Alkylamides : Reaction with alkylamines (e.g., methylamine) using HATU produces N-alkylcarboxamides .
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N-Arylamides : Coupling with aryl amines requires activation with Ph₂POCl for successful amide bond formation .
Kinetic Insights
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Amidation rates depend on the base used. For example, N-methylmorpholine (pKa 7.4) shows slower kinetics compared to stronger bases like DBU (pKa 13.3) .
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Optimal conditions involve 0.4 equivalents of HOBt and EDCI in N-methylpyrrolidone (NMP) .
Example Reaction
text4-(3-Fluorophenyl)morpholine-2-carboxylic acid + HATU + Amine → Amide derivative
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group participates in nucleophilic substitution under specific conditions:
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Fluorine can be replaced by nucleophiles (e.g., -OH, -NH₂) in the presence of strong bases or transition metal catalysts.
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Reactivity is modulated by the electron-deficient aromatic ring due to the fluorine atom.
Reduction Reactions
The carboxylic acid can be reduced to its corresponding alcohol using agents like lithium aluminum hydride (LiAlH₄).
Salt Formation
The compound forms salts with inorganic bases (e.g., NaOH, KOH), enhancing solubility for pharmaceutical formulations .
Comparative Analysis of Reaction Conditions
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Synthesis
One prominent application of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid is as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of neurokinin-1 receptor antagonists, such as Aprepitant, which is used in the treatment of chemotherapy-induced nausea and vomiting. The compound's ability to serve as a chiral building block allows for the development of enantiomerically pure drugs with improved efficacy and reduced side effects .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, various morpholine derivatives were synthesized and tested against different bacterial strains. The results showed that specific substitutions on the morpholine ring could enhance antimicrobial activity, suggesting potential applications in developing new antibiotics .
Inhibition Studies
The compound has been investigated for its inhibitory effects on specific biological pathways. For example, fluorinated analogs of phosphoinositide 3-kinase δ inhibitors have been designed to enhance their biological activity. The introduction of fluorine atoms in the structure has been shown to improve binding affinity and selectivity towards target enzymes involved in inflammatory and autoimmune diseases .
The following table summarizes the biological activities of various derivatives of this compound:
Case Study 1: Synthesis of Aprepitant
Aprepitant synthesis involves several steps where this compound acts as a critical intermediate. The process includes cyclization, oxidation rearrangement, and chiral resolution, leading to high-purity products suitable for clinical use .
Case Study 2: Antimicrobial Derivative Development
In another study focusing on antimicrobial activity, researchers synthesized a series of morpholine derivatives based on the core structure of this compound. The derivatives were tested against multiple bacterial strains, yielding promising results that suggest modifications could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The morpholine ring may also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of 4-(3-fluorophenyl)morpholine-2-carboxylic acid are influenced by:
Fluorine position on the phenyl ring :
- 3-Fluorophenyl vs. 4-fluorophenyl substitution alters electronic distribution and steric effects. For example, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid () exhibits stronger antimicrobial activity than its 4-fluorophenyl counterpart, highlighting the importance of fluorine positioning .
- Pyrimidinecarboxylic acids with 3-fluorophenyl groups (e.g., [6-(3-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid, ) show distinct reactivity compared to 4-fluorophenyl analogs due to altered resonance effects .
Heterocyclic backbone :
- Replacing the morpholine ring with pyridine (e.g., 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine, CAS 1267011-08-4, ) reduces ring strain but may decrease solubility due to reduced hydrogen-bonding capacity .
- Adamantane-based fluorinated carboxylic acids (e.g., 3,5-difluoroadamantane-1-carboxylic acid, ) exhibit higher lipophilicity, favoring blood-brain barrier penetration compared to morpholine derivatives .
Table 1: Structural Comparison of Select Fluorinated Carboxylic Acids
Biological Activity
4-(3-Fluorophenyl)morpholine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a fluorophenyl substituent. This configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Antidepressant Properties : It acts as a norepinephrine and serotonin reuptake inhibitor, suggesting potential use in treating mood disorders.
- Anti-inflammatory Effects : Preliminary studies indicate its ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, it inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in the treatment of depression and anxiety disorders . Additionally, it may interact with enzymes involved in inflammatory responses.
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antibacterial activity.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Antidepressant Activity
- In a preclinical model, the compound was tested for its antidepressant effects using the forced swim test. Results showed a notable decrease in immobility time, suggesting antidepressant-like effects comparable to established SSRIs.
Treatment Immobility Time (s) Control 60 4-(3-Fluorophenyl)... 30
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that modifications to its structure can enhance solubility and bioactivity without compromising safety.
Comparative Analysis
In comparison with other compounds in its class, such as similar morpholine derivatives, this compound exhibits superior activity against certain pathogens and enhanced neurotransmitter modulation properties.
| Compound | Antimicrobial Activity (mm) | Antidepressant Effect (s) |
|---|---|---|
| 4-(3-Fluorophenyl)morpholine-2... | 15 | 30 |
| Morpholine derivative A | 10 | 45 |
| Morpholine derivative B | 12 | 50 |
Q & A
Basic: What are the common synthetic routes for 4-(3-Fluorophenyl)morpholine-2-carboxylic acid?
A typical synthesis involves condensation reactions of fluorophenyl-containing precursors with morpholine intermediates, followed by cyclization. For example, analogous methods for fluorophenyl-substituted heterocycles use 4-chlorobenzaldehyde with aminopyridine derivatives under palladium or copper catalysis in solvents like DMF or toluene . Post-cyclization, functionalization (e.g., carboxylation) is achieved via oxidation or hydrolysis. Key steps include controlling regioselectivity during fluorophenyl group incorporation and optimizing pH for cyclization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization focuses on:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency for fluorophenyl intermediates .
- Solvent polarity : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require careful temperature control to avoid side reactions .
- pH modulation : Adjusting pH during cyclization (e.g., using mild bases like NaHCO₃) minimizes decomposition of acid-sensitive intermediates .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify fluorophenyl protons (δ 7.2–7.8 ppm) and morpholine carbons (δ 45–70 ppm). F NMR confirms fluorine substitution .
- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks and fragmentation patterns .
Advanced: How can contradictions in spectral data between computational and experimental results be resolved?
Discrepancies often arise from solvent effects or conformational flexibility . For example:
- DFT calculations (B3LYP/6-311++G(d,p)) can model solvent environments (e.g., DMSO) to match experimental NMR shifts .
- Molecular dynamics (MD) simulations assess conformational stability of the morpholine ring and fluorophenyl orientation in solution .
- X-ray crystallography resolves ambiguities in solid-state structures, providing reference data for spectral assignments .
Basic: What biological activities are associated with structurally similar compounds?
Fluorophenyl-morpholine derivatives exhibit:
- Antimicrobial activity : Via disruption of bacterial cell wall synthesis (e.g., inhibition of penicillin-binding proteins) .
- Anticancer potential : By targeting kinase enzymes (e.g., EGFR or PI3K) through π-π stacking of the fluorophenyl group .
- Enzyme inhibition : Carboxylic acid groups chelate metal ions in active sites (e.g., metalloproteases) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Modify substituents : Vary fluorine position on the phenyl ring or replace morpholine with other heterocycles (e.g., piperazine) to assess impact on target binding .
- Protease assays : Test inhibitory activity against serine hydrolases or metalloenzymes using fluorogenic substrates .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or HDACs, guided by electrostatic potential maps .
Basic: What safety precautions are required when handling this compound?
- GHS Classification : Likely Category 4 for acute toxicity (oral, dermal, inhalation) based on analogous carboxylic acids .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid exposure.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does DFT aid in predicting electronic properties and reactivity?
- HOMO-LUMO analysis : Identifies nucleophilic (morpholine N) and electrophilic (carboxylic acid C=O) sites .
- Fukui indices : Predict regioselectivity for electrophilic substitution on the fluorophenyl ring .
- Solvent modeling : PCM (Polarizable Continuum Model) simulations correlate with experimental solubility and pKa (~3.5 for the carboxylic acid) .
Data Analysis: How to address discrepancies in reported synthetic yields?
- Reagent purity : Trace moisture in solvents or catalysts (e.g., Pd/C) can reduce yields. Use Karl Fischer titration to verify solvent dryness .
- Kinetic monitoring : In situ IR or HPLC tracks intermediate formation, enabling timely adjustments (e.g., extended reaction times for sluggish steps) .
- Batch variability : Statistical tools (e.g., Design of Experiments) identify critical factors (e.g., temperature, stoichiometry) .
Advanced: What strategies improve crystallization for X-ray studies?
- Co-crystallization : Use small-molecule additives (e.g., triethylamine) to stabilize zwitterionic forms .
- Slow evaporation : Employ mixed solvents (e.g., methanol/water) with gradual temperature reduction to grow single crystals .
- Cryocooling : Flash-freeze crystals in liquid N₂ to minimize lattice disorders during data collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
